![molecular formula C15H14N2O2S2 B2417199 (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 7267-67-6](/img/structure/B2417199.png)
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide
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Overview
Description
Benzo[d]thiazol derivatives are a class of organic compounds that contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The reaction of ammonium thiocyanate via C–H thiolation routes, using various aniline derivatives, resulted in a simple, green, and bromine-free synthesis of 2-amino benzothiazole in moderate to good yields under mild reaction conditions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The combination of different pharmacophores within a single molecule often leads to more effective drugs. In this context, (NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide serves as a promising scaffold. Researchers explore its potential as a lead compound for designing novel drugs with enhanced bioactivity. The benzothiazole and quinoline moieties present in this compound are prevalent in various bioactive molecules and synthetic drugs . For instance:
- Antifungal Activity : Compounds containing similar motifs have demonstrated strong antifungal properties, surpassing standard fluconazole .
- Anti-Inflammatory and Anti-HIV Activity : Other derivatives exhibit anti-inflammatory and anti-HIV properties, making them potential candidates for therapeutic development .
Spectrophotometric Analysis of Chlorine Compounds
As an electrophilic coupling reagent, this compound facilitates the spectrophotometric determination of chloramine-B (CAB) and residual chlorine content in environmental water samples. Researchers rely on its specificity and sensitivity for accurate measurements .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-7-9-12(10-8-11)21(18,19)16-15-17(2)13-5-3-4-6-14(13)20-15/h3-10H,1-2H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRGOJAHRLMKIG-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide |
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